2,5-Diamino-4-oxopentanoic Acid Dihydrochloride

Descripción general

Descripción

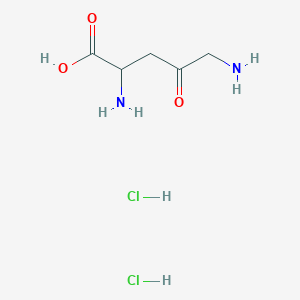

2,5-Diamino-4-oxopentanoic Acid Dihydrochloride is a useful research compound. Its molecular formula is C5H12Cl2N2O3 and its molecular weight is 219.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,5-Diamino-4-oxopentanoic Acid Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diamino-4-oxopentanoic Acid Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Modification of Enzymes : Chalkley and Bloxham (1976) reported that 5-chloro-4-oxopentanoic acid modifies pyruvate kinase, specifically targeting cysteine as the reactive group. This finding suggests potential applications in studying or modifying enzymatic functions (Chalkley & Bloxham, 1976).

Gas-Phase Ion Fragmentation Mechanisms : Kanawati et al. (2008) discovered a new mechanism for CO2 elimination and water and CO elimination in 4-oxopentanoic acid, which could be significant for understanding chemical reactions in the gas phase (Kanawati et al., 2008).

Chemiluminescence in Liquid Chromatography : Ishida et al. (1990) used 4,5-Diaminophthalhydrazide dihydrochloride as a chemiluminescence derivatization reagent for α-keto acids, highlighting its sensitivity and selectivity for use in liquid chromatography (Ishida et al., 1990).

Synthesis of Derivatives : Greene and Lewis (1978) demonstrated that vigorous treatment of related compounds could lead to the production of various derivatives, indicating potential for synthetic applications in organic chemistry (Greene & Lewis, 1978).

Impact on Nitric Oxide Measurements : Zhang et al. (2002) noted that DAF-2 can interfere with nitric oxide measurements, which is crucial for understanding its effects in biological systems (Zhang et al., 2002).

Stereoselective Synthesis in Asymmetric Hydrogenation : Park et al. (1989) demonstrated a method for the stereoselective synthesis of 2,4-diamino acids, including 2,4-diaminopentanoic acid, via asymmetric hydrogenation. This has implications for producing specific amino acid configurations (Park et al., 1989).

Synthesis from Various Precursors : Zav’yalov and Zavozin (1987) outlined methods for synthesizing 4-OXO-5-aminopentanoic acid hydrochloride, demonstrating the versatility of synthetic routes for this compound (Zav’yalov & Zavozin, 1987).

Identification in Biological Systems : Shaw et al. (1981) found 2,4-Diamino-3-methylbutanoic acid in root nodules of Lotus tenuis, suggesting its role as a novel amino acid, potentially with antibiotic properties (Shaw et al., 1981).

Synthesis and Electrosynthesis Techniques : Yuan (2006) and Konarev et al. (2007) described methods for synthesizing 5-Amino-4-oxopentanoic acid hydrochloride, including electrosynthesis, highlighting efficient production techniques (Yuan, 2006), (Konarev et al., 2007).

Applications in Tumor Imaging : Huang et al. (2019) synthesized a novel glutamine derivative for potential use in tumor imaging, highlighting its application in medical diagnostics (Huang et al., 2019).

Propiedades

IUPAC Name |

2,5-diamino-4-oxopentanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.2ClH/c6-2-3(8)1-4(7)5(9)10;;/h4H,1-2,6-7H2,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEIFWSSHAWONL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diamino-4-oxopentanoic Acid Dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methoxymethyl)thiazolo[4,5-c]pyridine](/img/structure/B8137866.png)

![3,3''-Difluoro-5'-(3-fluoro-4-formylphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B8137879.png)

![5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate](/img/structure/B8137928.png)